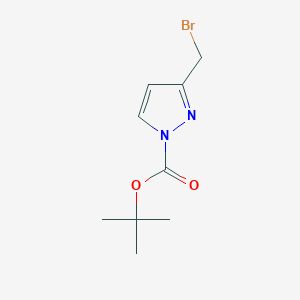

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(bromomethyl)pyrazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O2/c1-9(2,3)14-8(13)12-5-4-7(6-10)11-12/h4-5H,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZYLFTPEOMFQFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635024 | |

| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186551-69-9 | |

| Record name | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Introduction: The Pyrazole Moiety as a Privileged Scaffold in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide range of biological targets.[1][2] Its unique electronic properties and capacity for hydrogen bonding have led to its incorporation into numerous clinically successful drugs, including anti-inflammatory agents, kinase inhibitors, and anticancer therapeutics.[1][2] The functionalization of the pyrazole ring is therefore of paramount importance for the development of novel pharmaceutical agents.

This guide focuses on the synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS No. 186551-69-9), a highly versatile synthetic intermediate.[3][4] The presence of a reactive bromomethyl group at the C3 position provides a chemical handle for nucleophilic substitution, allowing for the facile introduction of the pyrazole core into more complex molecular architectures. Simultaneously, the tert-butyloxycarbonyl (Boc) group at the N1 position serves as a robust protecting group, ensuring regiochemical control in subsequent reactions and enhancing solubility in organic solvents. Understanding the optimal pathway to this key building block is essential for researchers in drug development and organic synthesis.

Retrosynthetic Analysis and Strategic Approach

The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is most logically approached through a two-step sequence starting from the commercially available 3-methyl-1H-pyrazole. This strategy leverages well-established and high-yielding transformations common in heterocyclic chemistry.

The primary pathway involves:

-

N-Protection: Introduction of the Boc protecting group onto the pyrazole nitrogen to prevent side reactions and direct subsequent functionalization.

-

Side-Chain Functionalization: Selective bromination of the methyl group at the C3 position.

This approach is favored due to the accessibility of the starting materials and the efficiency of free-radical bromination on activated methyl groups adjacent to aromatic systems.

Caption: Retrosynthetic analysis of the target compound.

Part 1: N-Boc Protection of 3-Methyl-1H-pyrazole

The first critical step is the protection of the pyrazole nitrogen. The Boc group is ideal for this purpose as it is stable under a wide variety of reaction conditions but can be readily removed under acidic conditions. The standard procedure involves the reaction of the pyrazole with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Mechanistic Insight: Nucleophilic Acylation

The reaction proceeds via a nucleophilic attack of one of the pyrazole's nitrogen atoms on an electrophilic carbonyl carbon of Boc₂O. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) is often used as a base to deprotonate the pyrazole, increasing its nucleophilicity and scavenging the generated acidic byproducts.[5]

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

Materials:

-

3-Methyl-1H-pyrazole

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 3-methyl-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane, add di-tert-butyl dicarbonate (1.2 equiv.) portion-wise at 0 °C (ice bath).[5]

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).[5]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford tert-butyl 3-methyl-1H-pyrazole-1-carboxylate as a pure compound.

| Parameter | Value | Reference |

| Reagents | 3-Methyl-1H-pyrazole, Boc₂O, TEA | [5] |

| Solvent | Dichloromethane (DCM) | [5] |

| Temperature | 0 °C to Room Temperature | [5] |

| Reaction Time | Overnight | [5] |

| Typical Yield | >90% | [6] |

Part 2: Free-Radical Bromination of the C3-Methyl Group

The second and final step is the selective bromination of the methyl group. This is most effectively achieved via a free-radical pathway using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile under reflux, often with initiation by heat or UV light.

Mechanistic Insight: The Radical Chain Reaction

The Wohl-Ziegler bromination proceeds through a classic radical chain mechanism.

-

Initiation: The initiator (e.g., AIBN) thermally decomposes to form free radicals. These radicals then abstract a hydrogen atom from a trace amount of HBr to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from the methyl group of the pyrazole substrate, forming a stable, resonance-delocalized pyrazolyl-methyl radical and HBr.

-

This pyrazolyl-methyl radical reacts with a molecule of NBS to form the desired bromomethyl product and a succinimidyl radical.

-

The succinimidyl radical then reacts with HBr (generated in the first propagation step) to regenerate the bromine radical, which continues the chain.

-

-

Termination: The reaction is terminated by the combination of any two radical species.

Caption: Mechanism of free-radical bromination.

Detailed Experimental Protocol: Synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Materials:

-

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile or Carbon Tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 equiv.) in acetonitrile, add N-bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN (0.1 equiv.).

-

Heat the mixture to reflux (approx. 82 °C) and stir under an inert atmosphere (e.g., nitrogen or argon). The reaction can be initiated and maintained with a heat lamp.

-

Monitor the reaction by TLC or LC-MS. Additional portions of AIBN may be required if the reaction stalls.

-

After completion, cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate and can be removed by filtration.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium thiosulfate solution (to quench any remaining bromine), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield pure tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate.

| Parameter | Value | Reference |

| Reagents | Boc-3-methylpyrazole, NBS, AIBN | N/A (Standard Method) |

| Solvent | Acetonitrile or CCl₄ | N/A (Standard Method) |

| Temperature | Reflux (~82 °C for ACN) | N/A (Standard Method) |

| Reaction Time | 2-6 hours | N/A (Standard Method) |

| Typical Yield | 60-80% | N/A (Standard Method) |

Characterization and Data

The final product, tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate, is typically a solid at room temperature.[7] Its structure must be confirmed using standard analytical techniques.

-

¹H NMR: Expect a characteristic singlet for the nine tert-butyl protons (~1.6 ppm), a singlet for the bromomethyl protons (-CH₂Br) (~4.5-4.8 ppm), and two doublets for the pyrazole ring protons (~6.4 and ~8.1 ppm).

-

¹³C NMR: Will show distinct signals for the tert-butyl carbons, the bromomethyl carbon, the pyrazole ring carbons, and the carbonyl carbon of the Boc group.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity (M and M+2).

-

Melting Point: Reported in the range of 48-50 °C.[7]

Conclusion

The synthesis of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is a robust and reproducible two-step process that is crucial for the advancement of pyrazole-based drug discovery programs. The pathway involving N-Boc protection followed by free-radical bromination is the most efficient and widely adopted strategy. By carefully controlling reaction conditions and employing standard purification techniques, researchers can reliably produce this key building block in high yield and purity, paving the way for the synthesis of novel and potent therapeutic agents.

References

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). Molecules, 26(13), 3808. Available at: [Link]

-

Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Green Chemistry Letters and Reviews, 13(2), 143-149. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. (2021). PubMed. Available at: [Link]

-

Two independent routes leading to Boc-protected pyrazoles 5 and 3. ResearchGate. Available at: [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. (2014). Arkivoc, 2014(6), 54-71. Available at: [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). MDPI. Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. (2023). ACS Omega. Available at: [Link]

-

tert-Butyl 3-(bromomethyl)-1h-pyrazole-1-carboxylate. Sunway Pharm Ltd. Available at: [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2022). Molbank, 2022(4), M1486. Available at: [Link]

-

Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate. PubChemLite. Available at: [Link]

-

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate. India Fine Chemicals. Available at: [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. PubChem. Available at: [Link]

-

tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Oakwood Chemical. Available at: [Link]

-

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate. Amerigo Scientific. Available at: [Link]

-

Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. (2012). Journal of Medicinal Chemistry, 55(17), 7861-7872. Available at: [Link]

-

tert-butyl 4-bromo-3-methyl-1h-pyrazole-1-carboxylate. ChemUniverse. Available at: [Link]

-

Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1195-1201. Available at: [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). Molecules, 27(21), 7564. Available at: [Link]

-

Design and Synthesis of Novel pyrazol-1- carboxamide analogues as potent antioxidant agents. (2025). Journal of Emerging Technologies and Innovative Research (JETIR), 12(10). Available at: [Link]

-

3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2001). Molbank, 2001(3), M237. Available at: [Link]

-

Current status of pyrazole and its biological activities. (2013). Journal of Pharmacy & Bioallied Sciences, 5(1), 2-11. Available at: [Link]

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tert-Butyl 3-(bromomethyl)-1h-pyrazole-1-carboxylate - CAS:186551-69-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate-India Fine Chemicals [indiafinechemicals.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

Physicochemical properties of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

An In-depth Technical Guide to tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, the pyrazole ring system is a privileged structure, renowned for its presence in numerous biologically active compounds.[1] This guide focuses on a key derivative, tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS No. 186551-69-9), a highly functionalized and versatile building block.[2][3]

The strategic placement of a reactive bromomethyl group on the pyrazole core, combined with the presence of a tert-butyloxycarbonyl (Boc) protecting group, makes this compound an invaluable intermediate for synthetic chemists. The Boc group provides stability and modulates reactivity at the N1 position, while the C3-bromomethyl handle serves as a potent electrophilic site for introducing diverse functionalities through nucleophilic substitution. This dual-functionality allows for the systematic construction of complex molecular architectures, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs targeting cancer, inflammation, and other disease areas.[1]

This document provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and handling of this important reagent, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical & Spectroscopic Profile

The precise characterization of a reagent is fundamental to its effective application. The key properties of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate are summarized below. While some experimental data is limited in publicly accessible literature, a combination of reported data for isomers and predictive models provides a robust profile.

Core Properties

| Property | Value | Source |

| CAS Number | 186551-69-9 | [2] |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [2] |

| Molecular Weight | 261.12 g/mol | [2] |

| Appearance | Expected to be a low-melting solid or oil | Inferred |

| Melting Point | Data not available. Isomers have low melting points: tert-butyl 3-bromo- (33-35 °C) and 4-bromo- (43-45 °C).[4] | Inferred |

| Boiling Point | 315.3 ± 34.0 °C (Predicted) | N/A |

| Density | 1.42 ± 0.1 g/cm³ (Predicted) | N/A |

| Storage | Sealed in dry, Room Temperature | [2] |

Molecular Structure

Caption: Molecular structure of the title compound.

Predicted ¹H NMR Spectral Data

-

δ 7.8-8.0 ppm (d, 1H): Proton at C5 of the pyrazole ring. Expected as a doublet due to coupling with the C4 proton.

-

δ 6.3-6.5 ppm (d, 1H): Proton at C4 of the pyrazole ring. Expected as a doublet due to coupling with the C5 proton.

-

δ 4.6-4.8 ppm (s, 2H): Protons of the bromomethyl (-CH₂Br) group. This singlet is a characteristic signature of the target molecule.

-

δ 1.6-1.7 ppm (s, 9H): Protons of the tert-butyl group of the Boc protector. This large singlet provides a clear internal reference for integration.

Synthesis and Mechanistic Insights

The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is a well-established, two-step process starting from 3-methyl-1H-pyrazole. The methodology is robust and scalable, relying on standard laboratory transformations.

Caption: Synthetic workflow for the target compound.

Step 1: N-Boc Protection of 3-Methyl-1H-pyrazole

The initial step involves protecting the N1 nitrogen of the pyrazole ring with a Boc group. This is essential for two reasons: it prevents side reactions at the N-H position during the subsequent bromination and increases the solubility of the pyrazole intermediate in organic solvents.

Protocol:

-

To a solution of 3-methyl-1H-pyrazole (1.0 equiv.) in dichloromethane (DCM), add triethylamine (Et₃N, 1.5 equiv.).

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv.) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, which can often be used in the next step without further purification.[4]

Step 2: Radical Bromination (Wohl-Ziegler Reaction)

This key step transforms the methyl group into the reactive bromomethyl group. The reaction proceeds via a free-radical mechanism, where N-Bromosuccinimide (NBS) serves as the bromine source, and a radical initiator like Azobisisobutyronitrile (AIBN) is used to start the chain reaction.[5]

Mechanism Insight: The reaction is initiated by the thermal decomposition of AIBN, generating radicals. These radicals abstract a hydrogen atom from the methyl group at the C3 position, which is "benzylic-like" due to its proximity to the aromatic pyrazole ring, forming a stabilized pyrazolyl-methyl radical. This radical then reacts with NBS to form the brominated product and a succinimidyl radical, which continues the chain reaction. Using NBS is critical as it maintains a low, steady concentration of Br₂, preventing competitive electrophilic addition to the pyrazole ring.[5]

Protocol:

-

Dissolve tert-butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 equiv.) in a non-polar solvent like carbon tetrachloride (CCl₄).

-

Add N-Bromosuccinimide (NBS, 1.0-1.1 equiv.) and a catalytic amount of AIBN (0.05-0.1 equiv.).

-

Heat the mixture to reflux (approx. 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

-

After cooling to room temperature, filter off the succinimide byproduct.

-

Wash the filtrate with aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure. The crude product is typically purified by silica gel column chromatography to yield pure tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate stems directly from the high reactivity of the bromomethyl group as an electrophile in nucleophilic substitution reactions, typically proceeding via an Sₙ2 mechanism.

Caption: General reactivity with nucleophiles.

This reactivity allows for the facile introduction of a wide range of functional groups and linkers, making it an ideal scaffold for building libraries of compounds for high-throughput screening.

Common Transformations:

-

Ether Formation: Reaction with alcohols or phenols in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) yields the corresponding ethers.

-

Amine Alkylation: Primary and secondary amines readily displace the bromide to form secondary and tertiary amines, respectively. This is a cornerstone reaction for building complex side chains.

-

Thioether Formation: Thiols react efficiently to produce thioethers, a common moiety in various bioactive molecules.

-

Ester Formation: Carboxylate salts can be used as nucleophiles to generate esters, providing a linker to other molecular fragments.

The pyrazole core itself is a proven pharmacophore. By using this reagent, medicinal chemists can rapidly synthesize novel pyrazole derivatives to probe the binding pockets of enzymes and receptors, optimizing potency, selectivity, and pharmacokinetic properties.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling procedures are essential to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[6]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with soap and plenty of water. If irritation persists, seek medical attention.[6]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Stability and Storage: The compound is stable under recommended storage conditions.[6] It should be stored in a tightly sealed container in a dry, cool place away from moisture and incompatible materials.[2][6]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[6]

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide gas.[6]

Conclusion

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is a strategically designed and highly valuable reagent for chemical synthesis. Its combination of a protected pyrazole core and a reactive electrophilic handle provides a reliable and versatile platform for the construction of complex molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel and impactful chemical entities.

References

-

Capot Chemical. (n.d.). MSDS of 3-Bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester. Retrieved January 13, 2026, from [Link]

-

Al-Hourani, B., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. Retrieved January 13, 2026, from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate. Retrieved January 13, 2026, from [Link]

-

India Fine Chemicals. (n.d.). tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate. Retrieved January 13, 2026, from [Link]

-

Ganguly, N. C., De, P., & Dutta, S. (2005). Highly regioselective nuclear bromination of activated aromatic and heteroaromatic compounds has been accomplished using N-bromosuccinimide in tetrabutyl ammonium bromide. ResearchGate. Retrieved January 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved January 13, 2026, from [Link]

-

Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of primary alcohols with various nucleophiles. Retrieved January 13, 2026, from [Link]

-

MDPI. (n.d.). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Retrieved January 13, 2026, from [Link]

-

PubChem. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved January 13, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. PubMed Central. Retrieved January 13, 2026, from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2022, November 2). 8.4: Nucleophilic Substitution - 1st Order. Retrieved January 13, 2026, from [Link]

-

Oakwood Chemical. (n.d.). tert-Butyl 3-amino-1H-pyrazole-1-carboxylate. Retrieved January 13, 2026, from [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. tert-Butyl 3-(bromomethyl)-1h-pyrazole-1-carboxylate - CAS:186551-69-9 - Sunway Pharm Ltd [3wpharm.com]

- 3. tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate-India Fine Chemicals [indiafinechemicals.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. tert-butyl 3-broMo-5-Methyl-1H-pyrazole-1-carboxylate CAS#: 1056156-03-6 [m.chemicalbook.com]

CAS 186551-69-9 characterization data

- 1. CAS#:186551-69-9 | tert-Butyl 3-(bromomethyl)pyrazole-1-carboxylate | Chemsrc [chemsrc.com]

- 2. 186551-69-9 | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 3. capotchem.com [capotchem.com]

- 4. 3-BROMOMETHYL-PYRAZOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER, CasNo.186551-69-9 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. aceschem.com [aceschem.com]

- 6. CAS 186551-69-9 | Sigma-Aldrich [sigmaaldrich.com]

- 7. Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. N-[4-cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methylpropanamide;2-hydroxybenzoic acid | C25H20F4N2O7S | CID 11599443 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-(4-Cyano-3-(trifluoromethyl)phenyl)-2-((4-fluorophenyl)sulfonyl)-3-hydroxy-2-methylpropanamide-d4 [lgcstandards.com]

Structure Elucidation of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: A Technical Guide

This guide provides an in-depth technical overview of the synthesis and comprehensive structure elucidation of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate, a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document details the synthetic strategy, purification protocols, and the analytical methodologies required to unequivocally confirm the molecular structure of this versatile intermediate.

Introduction: The Significance of Functionalized Pyrazoles

Pyrazoles are a privileged class of five-membered nitrogen-containing heterocycles, renowned for their wide-ranging pharmacological activities.[1] The introduction of a tert-butoxycarbonyl (Boc) protecting group on the pyrazole nitrogen offers a robust strategy for regioselective functionalization, while the bromomethyl group at the 3-position serves as a versatile handle for introducing further molecular complexity through nucleophilic substitution reactions. This combination makes tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate a highly valuable precursor in the synthesis of novel therapeutic agents.

Synthesis and Purification: A Two-Step Approach

The synthesis of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is efficiently achieved through a two-step sequence commencing with the readily available 3-methyl-1H-pyrazole. The process involves the protection of the pyrazole nitrogen followed by a selective free-radical bromination of the methyl group.

Step 1: N-Boc Protection of 3-Methyl-1H-pyrazole

The initial step involves the protection of the acidic N-H of the pyrazole ring to prevent side reactions in the subsequent bromination step and to enhance the solubility of the starting material in organic solvents. The use of di-tert-butyl dicarbonate ((Boc)₂O) is a standard and effective method for this transformation.[1][2]

Experimental Protocol:

-

To a solution of 3-methyl-1H-pyrazole (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM), di-tert-butyl dicarbonate (1.2 equiv.) is added portion-wise at room temperature.

-

The reaction mixture is stirred overnight at room temperature.

-

The reaction is monitored by thin-layer chromatography (TLC) for the complete consumption of the starting material.

-

Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate followed by deionized water.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield tert-butyl 3-methyl-1H-pyrazole-1-carboxylate, which can often be used in the next step without further purification.

Step 2: Free-Radical Bromination

The second step employs a free-radical bromination of the methyl group at the 3-position of the pyrazole ring. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, steady concentration of bromine radicals, which favors allylic and benzylic-type brominations over electrophilic addition to double bonds.[3][4][5] A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is typically used to initiate the reaction.

Experimental Protocol:

-

tert-Butyl 3-methyl-1H-pyrazole-1-carboxylate (1.0 equiv.) is dissolved in a suitable non-polar solvent, such as carbon tetrachloride (CCl₄) or cyclohexane.

-

N-Bromosuccinimide (1.1 equiv.) and a catalytic amount of AIBN (0.1 equiv.) are added to the solution.

-

The reaction mixture is heated to reflux (around 77-80 °C) and stirred under an inert atmosphere. The reaction is typically initiated with a heat lamp or by adding the initiator in portions.

-

The progress of the reaction is monitored by TLC or ¹H NMR by observing the disappearance of the methyl signal and the appearance of the bromomethyl signal.

-

Upon completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate.

Structure Elucidation: A Multi-faceted Analytical Approach

Unequivocal structure elucidation of the final product is paramount and is achieved through a combination of spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides crucial information about the number of different types of protons and their connectivity.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| C(CH₃)₃ | ~1.6 | singlet | 9H | - | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| CH₂Br | ~4.6 | singlet | 2H | - | The methylene protons are deshielded by the adjacent electron-withdrawing bromine atom. |

| Pyrazole H-4 | ~6.4 | doublet | 1H | ~2-3 | The proton at the 4-position of the pyrazole ring is coupled to the proton at the 5-position. |

| Pyrazole H-5 | ~7.8 | doublet | 1H | ~2-3 | The proton at the 5-position is deshielded by the adjacent nitrogen atom and is coupled to the proton at the 4-position. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C(CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| C (CH₃)₃ | ~84 | The quaternary carbon of the tert-butyl group. |

| C H₂Br | ~25-30 | The carbon of the bromomethyl group is shifted downfield due to the attached bromine. |

| Pyrazole C-3 | ~148 | The carbon atom attached to the bromomethyl group. |

| Pyrazole C-4 | ~112 | The carbon atom at the 4-position of the pyrazole ring. |

| Pyrazole C-5 | ~132 | The carbon atom at the 5-position of the pyrazole ring. |

| C=O | ~149 | The carbonyl carbon of the Boc protecting group. |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with an approximate 1:1 ratio will be observed at m/z 260 and 262.

-

Loss of tert-butyl group: A significant fragment will be observed at m/z 204 and 206, corresponding to the loss of the tert-butyl group (57 Da).

-

Loss of the Boc group: A fragment corresponding to the loss of the entire Boc group (101 Da) may be observed at m/z 159 and 161.

-

Loss of Bromine: A fragment corresponding to the loss of a bromine atom will result in a peak at m/z 181.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

| Functional Group | Expected Absorption (cm⁻¹) | Intensity | Rationale |

| C-H (sp³) | 2980-2950 | Medium-Strong | Stretching vibrations of the tert-butyl and bromomethyl groups. |

| C=O (carbamate) | ~1750-1730 | Strong | Stretching vibration of the carbonyl group in the Boc protecting group. |

| C=N (pyrazole) | ~1550-1500 | Medium | Stretching vibrations of the pyrazole ring. |

| C-O | ~1250-1150 | Strong | Stretching vibration of the C-O bond in the tert-butyl ester. |

| C-Br | ~650-550 | Medium-Strong | Stretching vibration of the carbon-bromine bond. |

Conclusion

The synthesis and structure elucidation of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate are well-established processes that rely on fundamental organic reactions and standard analytical techniques. This guide provides a comprehensive framework for the preparation and characterization of this important building block. The detailed spectroscopic analysis presented herein serves as a reliable reference for researchers to confirm the identity and purity of their synthesized material, ensuring the integrity of subsequent synthetic transformations in their drug discovery and development endeavors.

References

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

Barluenga, J., Tomás, M., Ballesteros, A., & Gotor, V. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]

-

Hubert, C., & Rigo, B. (2008). Infrared spectra of N-tert-butoxycarbonyl-amino acids at different temperatures. Journal of Molecular Structure, 875(1-3), 445-451. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... Retrieved from [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 197-207. [Link]

-

Al-Hourani, B. J. (2020). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2020(2), M1131. [Link]

-

Flores, A. F. C., Martins, M. A. P., & Rosa, A. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17359-17371. [Link]

-

Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(5), 54-62. [Link]

-

Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., Kederienė, V., Ragaitė, G., Dagilienė, M., ... & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1 H-pyrazole-4-carboxylates. Molecules, 26(13), 3808. [Link]

-

PBworks. (n.d.). Free Radical Reaction With NBS as the Initiator. Retrieved from [Link]

-

Nagarajan, K. (1986). Some applications of 13C NMR spectroscopy in heterocyclic structure assignments. Journal of Chemical Sciences, 96(6), 437-448. [Link]

-

ResearchGate. (n.d.). Two independent routes leading to Boc-protected pyrazoles 5 and 3... Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C and 15 N NMR chemical shifts of the pyrazoles 14-16 (shifts relative to TMS and nitromethane, respectively). Retrieved from [Link]

-

ResearchGate. (n.d.). The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. Retrieved from [Link]

-

MDPI. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 1H and 13C NMR study of perdeuterated pyrazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Principal mass fragmentation of 4-bromopyrazole 3. Retrieved from [Link]

-

PubChemLite. (n.d.). Tert-butyl 3-bromo-1h-pyrazole-1-carboxylate. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from [Link]

-

Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124. [Link]

-

O'Brien, P., & Horan, R. A. J. (2013). Complex Induced Proximity Effects: Enantioselective Syntheses Based on Asymmetric Deprotonations of N-Boc-pyrrolidines. Journal of the American Chemical Society, 135(21), 7865-7876. [Link]

-

El-Shaaer, H. M., et al. (2000). A highly efficient photochemical bromination as a new method for preparation of mono, bis and fused pyrazole derivatives. Photochemical & Photobiological Sciences, 12(1), 143-151. [Link]

-

Pazderski, L., et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry, 54(9), 724-728. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chemistry university. (2021, May 24). NBS: Radical Bromination [Video]. YouTube. [Link]

-

MDPI. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

Sources

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate molecular weight and formula

An In-Depth Technical Guide: tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate

Abstract

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is a pivotal heterocyclic building block in modern synthetic and medicinal chemistry. Its unique structure, featuring a pyrazole core protected by a tert-butyloxycarbonyl (Boc) group and activated by a reactive bromomethyl handle, makes it an exceptionally versatile reagent for constructing complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its applications, particularly in the realm of drug discovery. The content herein is intended for researchers, chemists, and professionals in pharmaceutical development who require a practical and in-depth understanding of this valuable synthetic intermediate.

Molecular Profile and Physicochemical Properties

The compound's utility stems from its specific arrangement of functional groups. The Boc group serves as a crucial protecting group for the pyrazole nitrogen, preventing unwanted side reactions and enhancing solubility in organic solvents. The bromomethyl group at the 3-position is a potent electrophilic site, primed for nucleophilic substitution reactions.

A summary of its key identifiers and properties is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃BrN₂O₂ | [1][2] |

| Molecular Weight | 261.12 g/mol | [1][3] |

| CAS Number | 186551-69-9 | [1][4] |

| Appearance | White to off-white solid | N/A |

| Synonyms | 3-Bromomethyl-pyrazole-1-carboxylic acid tert-butyl ester, N-tert-butyloxycarbonylpyrazol-3-ylmethyl bromide | [2][4] |

| Topological Polar Surface Area | 44.1 Ų | [2] |

| Predicted Boiling Point | 315.3 ± 34.0 °C | [2] |

| Predicted Density | 1.42 ± 0.1 g/cm³ | [2] |

Synthesis and Mechanistic Rationale

The synthesis of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is typically achieved via a two-step sequence starting from 3-methyl-1H-pyrazole. This pathway is designed for efficiency and control, ensuring the desired functionalization.

Synthetic Workflow Diagram

Sources

- 1. tert-Butyl 3-(bromomethyl)-1h-pyrazole-1-carboxylate - CAS:186551-69-9 - Sunway Pharm Ltd [3wpharm.com]

- 2. echemi.com [echemi.com]

- 3. tert-butyl2-(3-bromo-1H-pyrazol-1-yl)acetate | C9H13BrN2O2 | CID 138706596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate-India Fine Chemicals [indiafinechemicals.com]

Spectroscopic Data of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for the key synthetic building block, tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate. Due to the limited availability of direct experimental spectra in peer-reviewed literature, this guide synthesizes expected spectroscopic characteristics based on foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), drawing comparisons with closely related and isomeric pyrazole derivatives. This document serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Introduction

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS No. 186551-69-9) is a functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a common motif in a wide array of pharmacologically active molecules, and the presence of a reactive bromomethyl group at the 3-position, along with a protective tert-butoxycarbonyl (Boc) group on the pyrazole nitrogen, makes it a versatile intermediate for the synthesis of more complex molecular architectures.

Accurate spectroscopic characterization is paramount for confirming the identity and purity of such a crucial synthetic intermediate. This guide will delve into the expected NMR, IR, and MS spectral data, providing a detailed analysis of the key structural features and their corresponding spectroscopic signatures.

Molecular Structure and Key Features

The structure of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate incorporates several key functional groups that give rise to distinct spectroscopic signals. Understanding these features is fundamental to interpreting the spectral data.

Figure 1. Chemical structure of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate analysis.

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition Parameters (¹H NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16-32 scans for a concentrated sample.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width (sw): A range covering 0-10 ppm.

Data Acquisition Parameters (¹³C NMR):

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width (sw): A range covering 0-200 ppm.

¹H NMR Spectral Analysis (Predicted)

The ¹H NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The predicted chemical shifts (in ppm, relative to TMS) are as follows:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| tert-Butyl (9H) | 1.5 - 1.6 | Singlet | 9H | The nine equivalent protons of the tert-butyl group are shielded and appear as a sharp singlet. |

| Bromomethyl (2H) | 4.5 - 4.7 | Singlet | 2H | The methylene protons are adjacent to an electron-withdrawing bromine atom and the pyrazole ring, resulting in a downfield shift. |

| Pyrazole H-4 (1H) | 6.3 - 6.5 | Doublet | 1H | This proton is coupled to H-5, and its chemical shift is influenced by the electronic effects of the substituents on the ring. |

| Pyrazole H-5 (1H) | 7.6 - 7.8 | Doublet | 1H | This proton is typically the most downfield of the pyrazole ring protons due to the anisotropic effect of the adjacent nitrogen atom and the Boc group. |

Note: The exact chemical shifts can vary depending on the solvent used.

¹³C NMR Spectral Analysis (Predicted)

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| tert-Butyl (CH₃)₃ | ~28 | The three equivalent methyl carbons of the tert-butyl group. |

| Bromomethyl (CH₂) | ~30 | The carbon is attached to an electronegative bromine atom, causing a downfield shift. |

| tert-Butyl (C) | ~85 | The quaternary carbon of the tert-butyl group. |

| Pyrazole C-4 | ~110 | This carbon is typically found in this region in substituted pyrazoles. |

| Pyrazole C-5 | ~130 | Shifted downfield compared to C-4 due to its proximity to the N-Boc group. |

| Pyrazole C-3 | ~145 | This carbon is attached to the bromomethyl group and is part of a double bond within the aromatic ring. |

| Carbonyl (C=O) | ~148 | The carbonyl carbon of the Boc protecting group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

Instrumentation:

-

A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly on the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect the spectrum.

IR Spectral Analysis (Predicted)

The IR spectrum of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is expected to show the following characteristic absorption bands:

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2980 | C-H (aliphatic) | Stretching |

| ~1750 | C=O (ester) | Stretching (strong) |

| ~1550 | C=N (pyrazole ring) | Stretching |

| ~1460, 1370 | C-H (tert-butyl) | Bending |

| ~1250, 1150 | C-O (ester) | Stretching |

| ~650 | C-Br | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: MS Data Acquisition

Instrumentation:

-

A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Infuse the solution directly into the mass spectrometer or inject it via a liquid chromatography system.

Mass Spectral Analysis (Predicted)

Molecular Ion Peak: The molecular weight of tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is 261.12 g/mol . Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak [M]⁺ and bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Therefore, peaks are expected at m/z 260 and 262.

Key Fragmentation Pathways:

-

Loss of the tert-butyl group: A common fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group (-57 amu) to give a fragment ion.

-

Loss of the Boc group: Cleavage of the entire Boc group (-101 amu) is also a likely fragmentation.

-

Loss of bromine: Cleavage of the C-Br bond would result in the loss of a bromine radical (-79 or -81 amu).

Synthesis and Characterization in Practice

While a detailed, publicly available experimental procedure with full characterization data for tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is scarce, its synthesis would logically proceed from 3-(hydroxymethyl)-1H-pyrazole.

Figure 2. Plausible synthetic route.

The characterization of the intermediates and the final product at each step using the spectroscopic techniques outlined in this guide is essential to ensure the success of the synthesis and the quality of the final product. For instance, the disappearance of the hydroxyl proton signal in the ¹H NMR and the broad O-H stretch in the IR spectrum after Boc protection would confirm the formation of the second intermediate. Subsequent bromination would be confirmed by the characteristic downfield shift of the methylene protons in the ¹H NMR spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate. By understanding the expected spectral features of its key functional groups, researchers, scientists, and drug development professionals can confidently identify and characterize this important synthetic intermediate, ensuring the integrity of their research and development endeavors. The provided experimental protocols offer a standardized approach to data acquisition, facilitating reproducible and reliable results.

References

An In-Depth Technical Guide to tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate in Heterocyclic Chemistry

Abstract: This technical guide provides a comprehensive overview of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate, a versatile and highly valuable reagent in modern heterocyclic chemistry. We will explore its synthesis, unique reactivity, and strategic applications in constructing complex molecular architectures, particularly within the context of drug discovery and materials science. This document is intended for researchers, medicinal chemists, and process development scientists, offering both mechanistic insights and practical, field-proven experimental protocols.

Introduction: The Strategic Value of the Pyrazole Moiety

The pyrazole nucleus is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry.[1] This five-membered aromatic ring, containing two adjacent nitrogen atoms, is a key structural feature in numerous therapeutic agents, including anti-inflammatory drugs (e.g., Celecoxib), anti-cancer agents, and neuroprotective compounds.[1][2][3] The ability to selectively functionalize the pyrazole ring is therefore of paramount importance for the development of new chemical entities.

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate (CAS No. 186551-69-9) has emerged as a superior building block for introducing the 3-methylpyrazole moiety.[4][5][6] Its design is strategically brilliant, incorporating two key features:

-

A Boc-Protected Nitrogen: The tert-butoxycarbonyl (Boc) group on the N1 position serves a dual purpose. It deactivates the pyrazole ring towards unwanted electrophilic side reactions and, crucially, it directs alkylation reactions, preventing the formation of isomeric products that often plagues the chemistry of N-unsubstituted pyrazoles.[7]

-

A Reactive Bromomethyl Group: The C3-bromomethyl group is a potent electrophilic handle, primed for facile nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the pyrazole scaffold to a wide array of nucleophilic substrates.

This combination makes the reagent an ideal choice for the controlled and predictable synthesis of complex pyrazole-containing molecules.

Synthesis of the Reagent

The synthesis of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is typically achieved through a multi-step sequence that leverages common and reliable transformations. While a direct, one-pot synthesis from simple precursors is not common, a logical and frequently utilized pathway involves three key stages.

-

Boc Protection: The synthesis begins with the protection of commercially available 3-methyl-1H-pyrazole. The reaction with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine (TEA) or in a green catalyst system like PEG-400 affords tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.[8][9] This step is crucial for ensuring regioselectivity in the subsequent bromination.

-

Radical Bromination: The key C-H bonds of the methyl group are then functionalized. This is achieved through a radical bromination, most commonly using N-Bromosuccinimide (NBS) as the bromine source.[10] The reaction is initiated by either a chemical radical initiator, such as azobisisobutyronitrile (AIBN), or by UV light (hν). This reaction, known as the Wohl-Ziegler bromination, is highly selective for the allylic/benzylic position—in this case, the methyl group attached to the aromatic pyrazole ring.[10] The use of NBS is advantageous as it provides a low, steady concentration of Br₂, minimizing competitive electrophilic addition to the pyrazole ring itself.[10]

Chemical Reactivity and Mechanistic Insights

The utility of this reagent is dictated by the interplay between the inertness of the Boc-protected ring and the high reactivity of the bromomethyl group.

The Dual Role of the Boc Protecting Group

The Boc group is more than just a placeholder; it is an essential control element.

-

Steric and Electronic Shielding: By occupying the N1 position, the bulky Boc group sterically hinders access to this nitrogen, preventing it from acting as a nucleophile in subsequent reactions. Electronically, the carbamate withdraws electron density from the ring, making it less susceptible to undesired electrophilic attack.

-

Enabling Regiocontrolled Synthesis: The primary function is to lock the pyrazole's tautomeric form, ensuring that subsequent reactions occur predictably at the desired position without contamination from N-alkylation isomers.[11]

-

Facile Cleavage: A key advantage of the Boc group is the variety of conditions under which it can be removed, allowing for orthogonal deprotection strategies.[12] While it is stable to many basic and nucleophilic reagents, it is readily cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA), HCl in dioxane) or through thermal methods.[13][14][15] More recently, milder methods using reagents like NaBH₄ in ethanol have been developed for the selective deprotection of Boc-pyrazoles while other protecting groups remain intact.[12]

The Bromomethyl Group: A Versatile Electrophile

The C-Br bond in the 3-(bromomethyl) position is the reagent's reactive center. It is an excellent leaving group, making the benzylic-like carbon highly electrophilic and susceptible to SN2 attack by a wide range of nucleophiles.

The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN), which effectively solvates the counter-ion of the base without hindering the nucleophile.[16] A mild inorganic base, like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is employed to deprotonate the nucleophile in situ, creating the more potent anionic nucleophile required for the substitution reaction.[16]

Applications in Heterocyclic Synthesis

N-Alkylation of Heterocycles: A Core Application

The most prominent application of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is the N-alkylation of other nitrogen-containing heterocycles. This strategy provides a robust and direct route to complex molecules containing a pyrazolyl-methyl linker, a common motif in pharmacologically active compounds.

Table 1: Representative Examples of N-Alkylation Reactions

| Nucleophilic Heterocycle | Base | Solvent | Temperature | Yield (%) |

| Indazole | K₂CO₃ | DMF | 80 °C | High |

| Benzimidazole | Cs₂CO₃ | ACN | 60 °C | Excellent |

| 1,2,4-Triazole | K₂CO₃ | DMF | RT - 50 °C | Good |

| Pyrrole | NaH | THF | 0 °C - RT | Moderate-Good |

| Imidazole | K₂CO₃ | ACN | RT | Excellent |

Causality Behind Experimental Choices:

-

Base Selection: Weak, non-nucleophilic bases like K₂CO₃ are preferred. They are strong enough to deprotonate the N-H of many heterocycles but not so strong as to cause side reactions like hydrolysis of the Boc group. For less acidic heterocycles, a stronger base like sodium hydride (NaH) may be necessary.

-

Solvent Selection: DMF and ACN are ideal polar aprotic solvents for SN2 reactions. They facilitate the dissolution of reagents and stabilize the transition state, accelerating the reaction rate.[16]

-

Temperature Control: Most reactions proceed efficiently at room temperature or with gentle heating. Higher temperatures are generally avoided to prevent potential decomposition of the reagent or side reactions.

Pathway to Fused Systems and Further Diversification

Following the initial alkylation, the resulting product serves as a versatile intermediate for further synthetic elaboration. The Boc group can be removed to reveal the pyrazole N-H, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines.[11] Alternatively, the unmasked N-H can be a site for further functionalization.

Experimental Protocols

The following protocols are provided as a self-validating guide for researchers. They include checkpoints and expected outcomes based on established methodologies.

Protocol: General Procedure for N-Alkylation of a Heterocycle

-

Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the heterocyclic substrate (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and anhydrous dimethylformamide (DMF, ~0.2 M).

-

Addition of Electrophile: Stir the suspension at room temperature for 15 minutes. Add a solution of tert-butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate (1.1 eq) in a small volume of DMF dropwise.

-

Reaction: Stir the reaction mixture at room temperature (or heat to 50-60 °C if necessary) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: Upon completion, cool the reaction to room temperature and pour it into cold water. An off-white to pale yellow precipitate of the product should form. If the product is an oil, extract the aqueous layer with ethyl acetate (3x).

-

Purification: Collect the solid by filtration or, for extractions, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure N-alkylated product.

Protocol: Mild Boc-Deprotection using NaBH₄[14]

-

Reaction Setup: Dissolve the Boc-protected pyrazole derivative (1.0 eq) in ethanol (95% or absolute, ~0.1 M) in a round-bottom flask.

-

Reagent Addition: Add sodium borohydride (NaBH₄, 3.0 eq) portion-wise at room temperature. Effervescence may be observed.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 4-24 hours).

-

Quenching and Workup: Cool the flask in an ice bath and carefully quench the reaction by the dropwise addition of 3N HCl until the pH is neutral (~7) and gas evolution ceases.[13]

-

Isolation: Remove the ethanol under reduced pressure. Dilute the remaining aqueous residue with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to afford the deprotected product. Further purification can be performed by chromatography if necessary.

Conclusion

tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate is a highly effective and strategic reagent for the synthesis of complex heterocyclic molecules. The integrated Boc-protecting group provides a crucial layer of control, enabling clean, high-yielding, and regioselective alkylation reactions that are otherwise difficult to achieve. Its ability to serve as a robust platform for introducing the valuable pyrazole scaffold, combined with the straightforward protocols for its use and subsequent deprotection, solidifies its role as an indispensable tool for professionals in drug development and synthetic organic chemistry.

References

-

Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(viii), 115-124. Available at: [Link]

-

Wuts, P. G. (2014). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry. Available at: [Link]

-

Matos, J. et al. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available at: [Link]

-

Kvasnica, M. et al. (2018). Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling. Molecules, 23(1), 149. Available at: [Link]

-

Gerokonstantis, D.-T. et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. Available at: [Link]

-

Meador, R. I. L., Mate, N. A., & Chisholm, J. D. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 129-141. Available at: [Link]

-

Sharma, S. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054-062. Available at: [Link]

-

Zhu, S. et al. (2014). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate. Available at: [Link]

-

Cheng, Y., Huh, D. N., & Tonks, I. A. (2021). Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. ChemRxiv. Available at: [Link]

-

Pires, B. R. et al. (2015). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. Molecules, 20(6), 11156-11172. Available at: [Link]

-

Huaxing Chemical. (2024). The Critical Role of BOC Protecting Groups in Drug Synthesis. Huaxing Chemical Website. Available at: [Link]

-

Cheng, Y., Huh, D. N., & Tonks, I. A. (2024). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions, 53, 9510-9515. Available at: [Link]

-

Martin, E. L. et al. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Organic Process Research & Development, 25(6), 1380-1390. Available at: [Link]

-

Tumkevičius, S. et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Available at: [Link]

-

Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Available at: [Link]

-

Sharma, S. et al. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. Available at: [Link]

-

India Fine Chemicals. (n.d.). tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate. India Fine Chemicals Website. Available at: [Link]

-

LookChem. (n.d.). Pyrazole Derivatives. LookChem Website. Available at: [Link]

-

Ganguly, N. C., De, P., & Dutta, S. (2005). Bromination of Aromatics and Heteroaromatics with NBS in TBAB. Synthesis, 2005(07), 1103-1108. Available at: [Link]

-

Dzedulionytė, K. et al. (2021). Facile synthesis of novel amino acid-like building blocks by N-alkylation of heterocyclic carboxylates with N-Boc-3-iodoazetidine. Molecules, 26(13), 3848. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]

-

Ashenhurst, J. (2023). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Gomes, M. M. et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 26(23), 7335. Available at: [Link]

-

Katritzky, A. R. et al. (2004). Steric redirection of alkylation in 1 H -pyrazole-3-carboxylate esters. ResearchGate. Available at: [Link]

-

Santos, M. A. A. & Adejayan, A. J. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Molecular Biosciences, 8, 663242. Available at: [Link]

-

Kumar, V. et al. (2013). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 4(1), 1-18. Available at: [Link]

-

Dzedulionytė, K. et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. ResearchGate. Available at: [Link]

-

Walton, J. & O'Duill, M. (2020). Recent Developments in the Chemistry of Pyrazoles. ResearchGate. Available at: [Link]

-

Tavares, L. C. & Sa, M. M. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules, 28(15), 5858. Available at: [Link]

Sources

- 1. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. 186551-69-9 | tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate | Bromides | Ambeed.com [ambeed.com]

- 5. tert-Butyl 3-(bromomethyl)-1h-pyrazole-1-carboxylate - CAS:186551-69-9 - Sunway Pharm Ltd [3wpharm.com]

- 6. tert-Butyl 3-(bromomethyl)-1H-pyrazole-1-carboxylate-India Fine Chemicals [indiafinechemicals.com]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. arkat-usa.org [arkat-usa.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. reddit.com [reddit.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Boc-Protected Bromomethylpyrazole: A Core Intermediate in Modern Drug Discovery

This guide provides an in-depth technical overview of Boc-protected bromomethylpyrazole, a versatile chemical intermediate. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the synthesis, application, and critical handling considerations of this reagent, moving beyond simple protocols to explain the scientific rationale behind its effective use.

Strategic Importance in Medicinal Chemistry

The Pyrazole Scaffold: A Privileged Structure

The pyrazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor allow it to effectively interact with various biological targets. Notably, pyrazole-based molecules have demonstrated significant success as inhibitors of protein kinases, which are key regulators in cellular signaling pathways often dysregulated in diseases like cancer and inflammatory disorders.[2][3][4][5] The pyrazole moiety can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket in many kinases, making it an ideal scaffold for inhibitor design.[2][3]

The Imperative of N-Protection: The Role of the Boc Group

In multi-step organic synthesis, the reactivity of certain functional groups must be temporarily masked to ensure reactions occur at the desired position. The pyrazole ring contains a reactive N-H bond that can interfere with subsequent synthetic transformations. The tert-butoxycarbonyl (Boc) group is an exceptionally useful protecting group for this purpose.[6]

The strategic advantages of using a Boc group are threefold:

-

Robustness: It is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for broad compatibility with many synthetic steps.[7][8][9]

-

Mild Deprotection: The Boc group is readily cleaved under acidic conditions (e.g., using trifluoroacetic acid or HCl), which typically leaves other sensitive functional groups in the molecule intact.[8][10]

-

Directing Effect: Protection of the pyrazole nitrogen is often necessary to direct acylation or other reactions to different positions on the molecule.[6][11]

The combination of the stable pyrazole core, the strategically labile Boc protecting group, and the reactive bromomethyl handle makes Boc-protected bromomethylpyrazole a powerful and versatile building block for introducing a pyrazole-methyl linker into complex target molecules.

Synthesis of Boc-Protected Bromomethylpyrazole

The synthesis is typically approached as a two-step sequence starting from the corresponding hydroxymethylpyrazole. This process involves the initial protection of the pyrazole nitrogen followed by the conversion of the hydroxyl group to a bromide.

Synthetic Workflow Overview

The overall transformation can be visualized as follows:

Caption: Two-step synthesis of Boc-protected bromomethylpyrazole.

Causality in Reagent Selection

-

N-Boc Protection: The reaction of the pyrazole with di-tert-butyl dicarbonate ((Boc)₂O) is the standard method for introducing the Boc group.[9][12] A base, such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is required to deprotonate the pyrazole N-H, increasing its nucleophilicity. A catalytic amount of 4-dimethylaminopyridine (DMAP) is often added to accelerate the reaction, especially for less reactive substrates.[6][13]

-

Bromination: The conversion of the primary alcohol to an alkyl bromide is most effectively and mildly achieved using the Appel reaction conditions (carbon tetrabromide and triphenylphosphine). This method is favored because it proceeds under neutral conditions and at low temperatures, which preserves the acid-sensitive Boc group and minimizes side reactions.

Detailed Experimental Protocol: Synthesis of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)-1H-pyrazole-1-carboxylate

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(hydroxymethyl)-1H-pyrazole (1.0 eq.).

-

Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (1.1 eq.) and a catalytic amount of DMAP (0.05 eq.). Stir the solution at room temperature.

-

Addition of (Boc)₂O: In a separate flask, dissolve di-tert-butyl dicarbonate (1.1 eq.) in the same anhydrous solvent. Add this solution dropwise to the pyrazole solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure Boc-protected alcohol.

Step 2: Synthesis of tert-Butyl 4-(bromomethyl)-1H-pyrazole-1-carboxylate

-